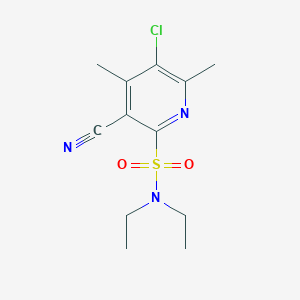

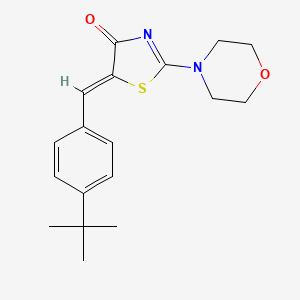

5-(4-tert-butylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"5-(4-tert-butylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" is a chemical compound belonging to the class of organic compounds containing thiazole rings. Thiazoles are important in various pharmaceutical agents and natural products.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves condensation reactions. An example includes the synthesis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, synthesized via the reduction of a benzylidene-thiazol-2-amine precursor with Na BH4 (叶姣 et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically characterized using spectroscopic and crystallographic techniques. For instance, the structural features of a similar compound were investigated using density functional theory (DFT) calculations and spectroscopic methods (N. Shanmugapriya et al., 2022).

Aplicaciones Científicas De Investigación

Antitumor Activity and Structural Analysis

- Synthesis and Antitumor Activity: A study discussed the synthesis and crystal structure of a compound with a similar structural framework, highlighting its significant antitumor activity against specific cell lines. The detailed structural analysis was provided, shedding light on its potential mechanism of action and interactions within biological systems (Ye Jiao et al., 2015).

Neurodegenerative Disease Treatment

- Biological Activity for Neurodegenerative Diseases: Research on N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines highlighted their inhibitory activity against enzymes relevant to neurodegenerative diseases and their antioxidant properties. This suggests the potential for developing multifunctional agents for treating such conditions (G. Makhaeva et al., 2016).

Antimicrobial and Antioxidant Properties

- Antiproliferative and Antimicrobial Properties: Another study focused on Schiff bases derived from 1,3,4-thiadiazole compounds, investigating their DNA protective abilities, antimicrobial activity, and cytotoxicity on cancer cell lines, providing insights into their dual-function as antimicrobial and anticancer agents (M. Gür et al., 2020).

Excited-State Intramolecular Proton Transfer (ESIPT)

- Control of ESIPT Reaction: Research into thiazolo[5,4-d]thiazole (TzTz) compounds, including a study on t-HTTH and t-MTTH, reveals their ability to undergo reversible ESIPT reactions, leading to tunable luminescence properties. This has implications for the development of white organic light-emitting diodes (WOLEDs) and other photonic applications (Zhiyun Zhang et al., 2016).

Propiedades

IUPAC Name |

(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-18(2,3)14-6-4-13(5-7-14)12-15-16(21)19-17(23-15)20-8-10-22-11-9-20/h4-7,12H,8-11H2,1-3H3/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNZRBKZLKWTM-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)

![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)

![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)

![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)